Chemical structure and physical properties of 1-Trimethylsilylprop-2-yn-1-ol
Chemical structure and physical properties of 1-Trimethylsilylprop-2-yn-1-ol
Title: Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Applications of 1-Trimethylsilylprop-2-yn-1-ol
Executive Summary & The Nomenclature Paradox
In the realm of organosilicon chemistry and drug development, precision in chemical nomenclature is paramount. A pervasive ambiguity exists in the literature and commercial supply chains regarding "1-trimethylsilylprop-2-yn-1-ol."
In rigorous IUPAC terms, this refers to 1-(trimethylsilyl)prop-2-yn-1-ol [HC≡C-CH(TMS)OH], a specialized secondary alcohol where the trimethylsilyl (TMS) group is positioned at the C1 carbon. However, across commercial chemical catalogs and informal laboratory vernacular, this name is frequently (and incorrectly) used to denote 3-(trimethylsilyl)prop-2-yn-1-ol [TMS-C≡C-CH₂OH] (CAS: 5272-36-6), where the TMS group protects the terminal alkyne[1],[2].
This technical guide addresses both structural isomers, delineating their distinct physicochemical properties, divergent mechanistic pathways, and critical applications in organic synthesis.
Physicochemical Profiling
The structural isomerism between the C1-TMS and C3-TMS variants dictates their physical behavior and reactivity profiles. The table below summarizes their core quantitative data[3],[1].
| Property | 1-(Trimethylsilyl)prop-2-yn-1-ol | 3-(Trimethylsilyl)prop-2-yn-1-ol |
| IUPAC Name | 1-(trimethylsilyl)prop-2-yn-1-ol | 3-(trimethylsilyl)prop-2-yn-1-ol |
| CAS Registry Number | Unassigned / Rare | 5272-36-6 |
| Molecular Formula | C₆H₁₂OSi | C₆H₁₂OSi |
| Molecular Weight | 128.25 g/mol | 128.25 g/mol |
| SMILES String | C(C)C(O)C#C | C(C)C#CCO |
| Boiling Point | ~75–80 °C (Estimated) | 76 °C at 20 mmHg |
| Density | ~0.86 g/mL | 0.865 g/mL |
| Primary Synthetic Role | Precursor to siloxyallenes | Alkyne protection / Click chemistry |
Mechanistic Causality & Experimental Workflows
The 1-TMS Isomer: Driving the Brook Rearrangement
The true 1-(trimethylsilyl)prop-2-yn-1-ol is a powerhouse for generating highly reactive intermediates. When subjected to strong bases like n-butyllithium, it undergoes a 1,2-anionic migration of the silyl group from carbon to oxygen—a process known as the Brook Rearrangement[4],[5].
Causality: This rearrangement is thermodynamically driven by the formation of a silicon-oxygen bond (~536 kJ/mol), which is significantly stronger than the cleaved silicon-carbon bond (~318 kJ/mol). The resulting propargylic carbanion rapidly redistributes its electron density to form a stable lithiated trimethylsiloxyallene, a critical building block for synthesizing α,β-unsaturated ketones and complex indolizidine alkaloid skeletons[6].
Workflow 1: Base-induced Brook rearrangement of 1-TMS-prop-2-yn-1-ol to a lithiated siloxyallene.
Protocol 1: Generation of Lithiated Trimethylsiloxyallenes Self-Validating Design: This protocol relies on strict kinetic control and moisture exclusion to prevent the premature quenching of the carbanion.
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Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure argon. (Rationale: Atmospheric moisture will instantly protonate the highly basic organolithium intermediates).
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Solvation: Dissolve 1-(trimethylsilyl)prop-2-yn-1-ol (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a 0.2 M concentration. (Rationale: THF acts as a Lewis base, coordinating and stabilizing the lithium cation, which accelerates the subsequent rearrangement).
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Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. (Rationale: Kinetic control prevents unwanted polymerization of the alkyne).
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Deprotonation & Lithiation: Add n-Butyllithium (2.1 equiv, 1.6 M in hexanes) dropwise over 15 minutes. (Rationale: The first equivalent deprotonates the hydroxyl group, initiating the Brook rearrangement. The second equivalent lithiates the resulting allene).
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Rearrangement: Stir the solution for 1 hour at -78 °C. The formation of a deep yellow/orange hue typically validates the generation of the lithiated siloxyallene.
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Electrophilic Trapping: Introduce the target electrophile (e.g., an aldehyde) to synthesize complex α,β-unsaturated architectures.
The 3-TMS Isomer: Orthogonal Protection in Drug Discovery
Conversely, 3-(trimethylsilyl)prop-2-yn-1-ol (CAS 5272-36-6) is utilized for its orthogonal reactivity. The TMS group masks the terminal alkyne, preventing unwanted Glaser homocoupling during Sonogashira cross-coupling reactions. Once the C1 hydroxyl group is functionalized (e.g., converted to a leaving group or coupled to an API), the TMS group can be selectively cleaved to reveal the terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[1].
Workflow 2: Orthogonal functionalization pathways for 3-TMS-prop-2-yn-1-ol in organic synthesis.
Protocol 2: Selective TMS Deprotection for Click Chemistry Self-Validating Design: This protocol utilizes mild basic conditions to selectively cleave the Si-C(sp) bond without affecting ester or amide linkages present in complex drug molecules.
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Solvation: Dissolve the functionalized 3-TMS-propargyl derivative (1.0 equiv) in HPLC-grade Methanol (0.1 M).
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Reagent Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv) in one portion. (Rationale: The methoxide ion generated in situ attacks the highly oxophilic silicon atom, forming a pentacoordinate silicate intermediate that collapses to release the terminal alkyne).
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Reaction Monitoring: Stir at 25 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp and KMnO₄ stain. The terminal alkyne will stain distinctly compared to the TMS-protected precursor, validating the deprotection.
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Workup: Once complete (typically 1–2 hours), filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the terminal alkyne, primed for PROTAC synthesis or bioconjugation.
Conclusion
Whether leveraging the thermodynamic driving force of the Brook rearrangement via 1-(trimethylsilyl)prop-2-yn-1-ol, or exploiting the orthogonal protection strategy of 3-(trimethylsilyl)prop-2-yn-1-ol, these organosilicon compounds are indispensable. Mastery of their distinct mechanistic pathways allows drug development professionals to construct complex, highly functionalized molecular architectures with pinpoint regioselectivity.
References
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National Center for Biotechnology Information. "2-Propyn-1-ol, 3-(trimethylsilyl)-" PubChem Compound Summary for CID 78930. URL:[Link]
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Kuwajima, I., & Kato, M. "Base-induced rearrangement of 1-trimethylsilylpropargyl alcohol. Generation of lithiated trimethylsiloxyallenes and their reactions." Tetrahedron Letters, 1980, 21(7), 623-626. URL:[Link]
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Regás, D., et al. "Hetero Diels–Alder Cycloaddition of Siloxy Vinylallenes—Synthesis of the Indolizidine Skeleton: Experimental and Computational Studies." Molecules, 2025, 30(4), 627. URL:[Link]
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- 3. 3-Trimethylsilyl-2-propyn-1-ol, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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